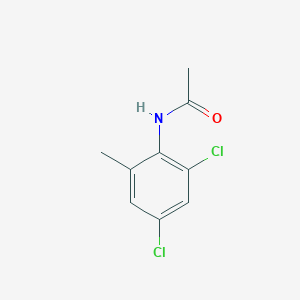

N-(2,4-Dichloro-6-methylphenyl)acetamide

Übersicht

Beschreibung

N-(2,4-Dichloro-6-methylphenyl)acetamide: is an organic compound with the molecular formula C9H9Cl2NO . It is a derivative of acetanilide, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions and a methyl group at the 6 position. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Acylation Reaction: The synthesis of N-(2,4-Dichloro-6-methylphenyl)acetamide can be achieved through the acylation of 2,4-dichloro-6-methylaniline with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures (around 50-60°C) to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: N-(2,4-Dichloro-6-methylphenyl)acetamide can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of this compound can lead to the formation of amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethylformamide.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

Major Products Formed:

Substitution: Formation of N-(2,4-dichloro-6-methylphenyl) derivatives with various substituents.

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(2,4-Dichloro-6-methylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new pharmaceuticals and agrochemicals.

Medicine: this compound derivatives are explored for their potential therapeutic applications. They are investigated for their efficacy in treating various diseases and conditions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also employed in the formulation of specialty chemicals and additives.

Wirkmechanismus

The mechanism of action of N-(2,4-Dichloro-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact pathways and molecular targets depend on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

N-(2,6-Dimethylphenyl)chloroacetamide: This compound has a similar structure but with methyl groups at the 2 and 6 positions instead of chlorine atoms.

N-(2,4-Dichlorophenyl)acetamide: This compound lacks the methyl group at the 6 position.

N-(2,4-Dichloro-6-methylphenyl)carbamate: This compound has a carbamate group instead of an acetamide group.

Uniqueness: N-(2,4-Dichloro-6-methylphenyl)acetamide is unique due to the presence of both chlorine atoms and a methyl group on the phenyl ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Biologische Aktivität

N-(2,4-Dichloro-6-methylphenyl)acetamide is a compound that has garnered attention in biological research due to its potential antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, including two chlorine atoms and a methyl group on the phenyl ring. This specific substitution pattern is crucial for its biological activity. The molecular formula is C10H10Cl2N2O, with a molecular weight of approximately 235.1 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can inhibit certain enzymes or receptors, leading to antimicrobial effects. The exact mechanism may involve:

- Inhibition of bacterial enzymes : This leads to the disruption of bacterial cell function and growth.

- Anti-inflammatory pathways : The compound may modulate inflammatory responses by interacting with specific receptors involved in inflammation.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound against various pathogens.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Gram-positive bacteria | 32 µg/mL | |

| Gram-negative bacteria | 64 µg/mL | |

| Fungi | 128 µg/mL |

The compound exhibits significant antibacterial activity comparable to standard antibiotics such as norfloxacin. Its effectiveness varies with the type of microorganism, indicating a broad-spectrum potential.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research indicates that it can reduce inflammation markers in vitro and in vivo models.

- Case Study : A study on rats showed that administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 after inducing inflammation through carrageenan injection. This suggests a potential therapeutic role in inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(2,6-Dimethylphenyl)chloroacetamide | Methyl groups at positions 2 and 6 | Moderate antibacterial activity |

| N-(2,4-Dichlorophenyl)acetamide | Lacks methyl group at position 6 | Lower anti-inflammatory effects |

| N-(2,4-Dichloro-6-methylphenyl)carbamate | Carbamate instead of acetamide | Enhanced antifungal properties |

This comparison highlights how the presence of both chlorines and a methyl group contributes to the enhanced biological activity observed in this compound.

Research Findings and Applications

Pharmaceutical Development : The compound is being explored as a lead molecule for developing new antibiotics and anti-inflammatory drugs. Its ability to inhibit bacterial growth while also reducing inflammation makes it a candidate for treating infections accompanied by inflammatory responses.

Agricultural Use : Preliminary studies suggest potential applications in agrochemicals for pest control due to its antimicrobial properties.

Eigenschaften

IUPAC Name |

N-(2,4-dichloro-6-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-5-3-7(10)4-8(11)9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYJHSPRTRAQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305146 | |

| Record name | N-(2,4-Dichloro-6-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61655-97-8 | |

| Record name | 61655-97-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-Dichloro-6-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.